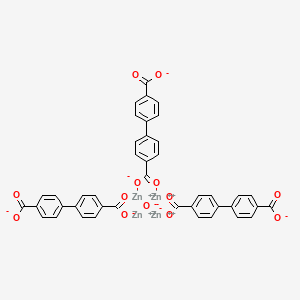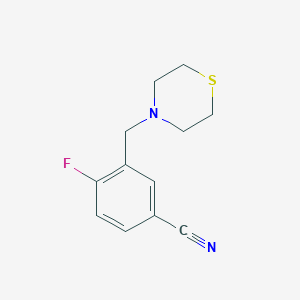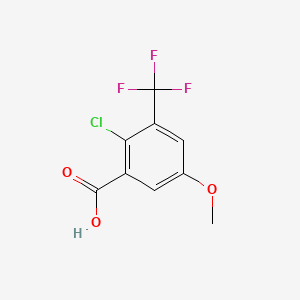
tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is a complex compound that features a unique coordination structure. This compound is part of the broader class of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of zinc and carboxylate groups in its structure contributes to its stability and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of well-defined crystalline structures. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the final product’s properties .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal reactors that can handle higher volumes of reactants. The process is optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal or lower oxidation state zinc compounds.
Applications De Recherche Scientifique
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s biocompatibility makes it suitable for use in drug delivery systems and as a component in biosensors.
Industry: The compound is used in the development of advanced materials, such as coatings and nanocomposites, due to its unique structural properties
Mécanisme D'action
The mechanism of action of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) involves its interaction with molecular targets through coordination bonds. The zinc ions in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species for photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetranuclear zinc benzoate: Similar in structure but lacks the carboxylatophenyl groups.
Porphyrin-based metal-organic frameworks: Share similar photophysical properties but differ in their metal centers and organic linkers.
Uniqueness
Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is unique due to its specific coordination environment and the presence of carboxylatophenyl groups, which enhance its stability and reactivity. This makes it particularly suitable for applications requiring robust and versatile materials.
Propriétés
Formule moléculaire |
C42H24O13Zn4 |
|---|---|
Poids moléculaire |
998.1 g/mol |
Nom IUPAC |
tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) |
InChI |
InChI=1S/3C14H10O4.O.4Zn/c3*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;/h3*1-8H,(H,15,16)(H,17,18);;;;;/q;;;-2;4*+2/p-6 |
Clé InChI |
JIQWAMAQKJMDGC-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)




![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)



![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate](/img/structure/B14774944.png)
![2-Bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14774956.png)


